molecular formula C8H11N3O B2636060 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2137691-14-4

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2636060
CAS No.: 2137691-14-4
M. Wt: 165.196
InChI Key: SPMCLZRATZOHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 2137691-14-4) is a versatile chemical building block belonging to the pyrazolopyrimidine class of heterocyclic compounds. With the molecular formula C 8 H 11 N 3 O and a molecular weight of 165.19 g/mol, this compound features a reactive aldehyde group that makes it a valuable intermediate for further synthetic modification, such as in the formation of Schiff bases or through nucleophilic addition reactions [ citation:1 ]. Pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery. Recent scientific literature highlights the application of this core structure in the design and synthesis of novel, potent, and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) [ citation:2 ]. PI3Kδ is an essential signaling biomolecule involved in regulating the immune response, and its overactivity is implicated in inflammatory and autoimmune diseases, such as asthma and chronic obstructive pulmonary disease (COPD) [ citation:2 ]. Researchers utilize this privileged scaffold to develop new therapeutic candidates that target the enzyme's affinity pocket, hinge pocket, and key hydrophobic regions [ citation:5 ]. The specific substitution pattern on the core, including groups like the aldehyde at the 3-position, is critical for optimizing interactions with amino acids like Trp-760 and Met-752, which are crucial for achieving high potency and isoform selectivity [ citation:5 ]. This makes this compound a high-value intermediate for researchers developing next-generation inhibitors for immunological and oncological targets. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or other human uses.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h3,5-6,9H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMCLZRATZOHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at various positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antagonists of the aryl hydrocarbon receptor (AHR), which plays a critical role in cancer immunology. AHR antagonists derived from this scaffold have been shown to inhibit cancer cell proliferation effectively. For instance, a study identified a novel AHR antagonist with an IC50 value of 650 nM, which was subsequently optimized to achieve a potency of 31 nM . This indicates that compounds like 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde could serve as lead compounds for developing new cancer therapies.

Antitubercular Activity

Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is their antitubercular activity. A focused library of analogues was synthesized and screened for activity against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited low cytotoxicity while maintaining substantial antitubercular activity within macrophages. The mechanism of action was found to be distinct from traditional antibiotics, providing an alternative approach to treating tuberculosis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological properties. The synthesis of various analogues has allowed researchers to identify key structural features that enhance biological activity. For example, modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core have been shown to significantly impact both potency and selectivity against target pathogens.

Compound Modification Activity IC50 (nM)
Compound 1Methyl group at R1Antitubercular150
Compound 2Trifluoromethyl at R1Antitubercular200
Compound 3AHR antagonistCancer therapy31

Case Study: AHR Antagonists

In a recent study focusing on AHR antagonists derived from pyrazolo[1,5-a]pyrimidines, researchers utilized high-throughput virtual screening followed by experimental validation using luciferase reporter assays. The findings not only confirmed the efficacy of these compounds but also provided insights into their SAR, paving the way for further development in cancer therapeutics .

Case Study: Antitubercular Screening

A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis revealed several promising candidates with low minimum inhibitory concentrations (MIC). These compounds were further evaluated for cytotoxicity against human liver cells (HepG2), demonstrating favorable safety profiles alongside their antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent-Driven Reactivity

  • Aldehyde (Target Compound) : The -CHO group facilitates condensation with amines or hydrazines to form Schiff bases or diazenyl derivatives, as seen in the synthesis of bioactive dihydropyrazolo[1,5-a]pyrimidines .
  • Ester : Ethyl esters (e.g., ) are less reactive toward nucleophiles but serve as stable intermediates for hydrolysis to carboxylic acids.
  • Nitrile : The -CN group (e.g., ) participates in cycloaddition reactions or is reduced to amines for further functionalization.

Physicochemical Properties

  • Stability : Aldehydes are prone to oxidation, making the target compound less stable than its carboxylic acid analog (e.g., C₈H₁₁N₃O₂, MW 181.20 ). Esters and nitriles exhibit greater oxidative stability.
  • Polarity : The aldehyde group increases polarity compared to esters or carboxamides, influencing solubility in polar solvents.

Structural Insights

  • X-Ray Crystallography : Carboxamide derivatives (e.g., 8b ) confirm the pyrazolo[1,5-a]pyrimidine core’s planarity, critical for target binding in drug design.

Industrial Relevance

  • Scalability : Ultrasonic methods () and MCRs () offer scalable routes for analogs, though the target compound’s synthesis may require controlled conditions to prevent aldehyde oxidation.

Biological Activity

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is C7H7N3OC_7H_7N_3O with a molecular weight of 149.15 g/mol. The presence of the aldehyde functional group at the 3-position enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC7H7N3OC_7H_7N_3O
Molecular Weight149.15 g/mol
IUPAC NameThis compound
Physical StateSolid

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this compound were identified as potential antituberculosis agents through high-throughput screening methods. These compounds demonstrated activity against Mycobacterium tuberculosis (Mtb), with low cytotoxicity in mammalian cells. The mechanism of action involved inhibition of specific metabolic pathways in Mtb without affecting cell wall biosynthesis or iron uptake pathways .

Antihypertensive Activity

Another notable biological activity is the antihypertensive effect observed in some pyrazolo[1,5-a]pyrimidine derivatives. A study indicated that modifications at the 3 and 5 positions of the heterocycle led to compounds that acted as angiotensin II (AII) antagonists. One derivative was reported to be more potent than losartan in spontaneously hypertensive rat models . This highlights the potential for these compounds in cardiovascular therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases involved in critical signaling pathways.
  • Receptor Modulation : It can bind to receptors such as AII receptors, modulating their activity and influencing blood pressure regulation.
  • Metabolic Pathway Interference : In the case of antitubercular activity, it interferes with metabolic pathways essential for Mtb survival .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyrimidine framework influence biological activity:

  • Substituents at Positions 3 and 5 : Alterations in these positions have shown to enhance potency against AII receptors and Mtb.
  • Aldehyde Functional Group : The presence of the aldehyde group at position 3 has been linked to increased reactivity and interaction with biological targets .

Case Study 1: Antituberculosis Screening

In a focused library screening of pyrazolo[1,5-a]pyrimidin derivatives for antitubercular activity, several compounds were identified that exhibited promising results against Mtb. The best-performing analogues showed minimal cytotoxicity while maintaining effective inhibition of bacterial growth within macrophages .

Case Study 2: Antihypertensive Effects

A series of synthesized pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antihypertensive properties in animal models. One compound demonstrated superior efficacy compared to existing treatments like losartan when administered orally .

Q & A

Q. What are the established synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde?

Methodological Answer: The compound can be synthesized via multicomponent reactions involving aromatic aldehydes and enaminones. For example:

  • Step 1 : React a substituted aldehyde with a β-ketoester or enaminone in a solvent like ethanol or DMF under reflux conditions .
  • Step 2 : Introduce the methyl group at the 6-position via alkylation or cyclization with methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ .
  • Step 3 : Purify the product using recrystallization (ethanol/DMF) or column chromatography.

Q. Key Data :

MethodYield (%)ConditionsReference
Multicomponent (aldehyde + enaminone)60–70Reflux in ethanol, 6–8 hrs
Alkylation post-cyclization50–65K₂CO₃, DMF, 80°C

Note : Regioselectivity challenges may arise during cyclization; optimizing solvent polarity and temperature is critical .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Look for characteristic peaks:
    • Aldehyde proton at δ 9.8–10.2 ppm .
    • Pyrimidine ring protons in δ 6.5–8.5 ppm .
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 191.1 for C₉H₁₀N₄O) .

Q. Example Data from Literature :

TechniqueKey Peaks/ObservationsReference
1H NMR (DMSO-d6)δ 9.95 (s, 1H, CHO), δ 2.45 (s, 3H, CH3)
13C NMRδ 192.1 (CHO), δ 25.6 (CH3)

Advanced Research Questions

Q. How can regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Methodological Answer: Regioselectivity is influenced by:

  • Substrate Design : Use electron-withdrawing groups (e.g., -NO₂, -CN) on the aldehyde to direct cyclization to the desired position .
  • Catalysis : Copper(I) iodide or Pd catalysts enhance regioselectivity in azide-alkyne cycloadditions (e.g., forming triazole intermediates) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor kinetic control, while non-polar solvents (toluene) may favor thermodynamic products .

Case Study :
In , substituting the aldehyde with a trifluoromethyl group increased regioselectivity from 60% to 85% for the 6-methyl derivative .

Q. What are the potential biomedical applications of this compound, and how can its activity be optimized?

Methodological Answer:

  • Pharmacophore Potential : The pyrazolo[1,5-a]pyrimidine scaffold is a known building block for kinase inhibitors and antimicrobial agents .
  • Derivatization Strategies :
    • Introduce sulfonamide or carboxamide groups at the 3-position to enhance binding to enzymatic pockets .
    • Modify the aldehyde to a hydrazone or Schiff base for metal chelation in antibacterial applications .

Q. Data from Analogues :

DerivativeActivity (IC50)TargetReference
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile0.8 μMAntitumor (kinase inhibition)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide5.2 μMAntimicrobial

Q. How can conflicting spectral data in literature be resolved during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 7-substituted pyrazolo[1,5-a]pyrimidines in and ).
  • Computational Tools : Use DFT calculations to predict 13C NMR shifts and confirm assignments .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group for pyrazolo-pyrimidine derivatives) .

Example :
In , discrepancies in melting points (e.g., 221–223°C vs. literature 220°C) were resolved by verifying recrystallization solvents (DMF vs. ethanol) .

Q. What environmental and safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to potential toxicity (LD50 data for analogues: ~300 mg/kg in rats) .
    • Avoid aqueous disposal; incinerate via licensed facilities to prevent environmental persistence .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.